Nickel;vanadium

Catalysis Oxidative dehydrogenation Propane activation

Nickel;vanadium (CAS 52935-32-7), also identified with the stoichiometric formula Ni2V3, is a binary nickel-vanadium intermetallic compound that crystallizes in a beta Uranium-derived monoclinic structure within the P2/m space group, exhibiting a calculated density of approximately 7.23 g/cm³. The compound is characterized by its three-dimensional atomic arrangement with seven crystallographically inequivalent vanadium sites and demonstrates a measurable compositional homogeneity range extending from approximately 58.5 to 74 at.% V in the Ni-V binary system.

Molecular Formula Ni2V3
Molecular Weight 270.211 g/mol
CAS No. 52935-32-7
Cat. No. B15471391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel;vanadium
CAS52935-32-7
Molecular FormulaNi2V3
Molecular Weight270.211 g/mol
Structural Identifiers
SMILES[V].[V].[V].[Ni].[Ni]
InChIInChI=1S/2Ni.3V
InChIKeyGBSPUTASBNWRBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Vanadium (CAS 52935-32-7) for Hydrogen Storage and Catalytic Dehydrogenation: Procurement Specification and Technical Baseline


Nickel;vanadium (CAS 52935-32-7), also identified with the stoichiometric formula Ni2V3, is a binary nickel-vanadium intermetallic compound that crystallizes in a beta Uranium-derived monoclinic structure within the P2/m space group, exhibiting a calculated density of approximately 7.23 g/cm³ [1]. The compound is characterized by its three-dimensional atomic arrangement with seven crystallographically inequivalent vanadium sites and demonstrates a measurable compositional homogeneity range extending from approximately 58.5 to 74 at.% V in the Ni-V binary system [1]. This compound belongs to a class of nickel-vanadium intermetallics that includes Ni3V, Ni2V, σ-phase, and NiV3, each exhibiting distinct thermodynamic stability, phase transformation behavior, and functional properties that preclude generic interchangeability [2].

Why Nickel Vanadium (CAS 52935-32-7) Cannot Be Directly Substituted by Other Ni-V Phases or Single-Metal Alternatives


The nickel-vanadium binary system contains five distinct stable intermetallic phases (Ni8V, Ni3V, Ni2V, σ-phase, and NiV3) alongside Ni2V3, each exhibiting fundamentally different crystal structures, thermodynamic stabilities, and phase transformation behaviors that directly dictate their functional performance in applications [1]. Ni3V and Ni2V transform to fcc-Ni solid solution through congruent reactions at 1318 K and 1195 K, respectively, while the σ-phase is not stable at low temperatures, creating distinct processing windows and thermal stability profiles across the phase family [1]. The specific Ni2V3 stoichiometry occupies a vanadium-rich composition range (58.5 to 74 at.% V) that yields a unique electronic structure and mixed-valence character distinct from the nickel-rich phases such as Ni3V (21 to 27 at.% V) or intermediate Ni2V (33.5 to 34.5 at.% V), directly affecting catalytic activity and electrochemical behavior [2]. Substituting a different Ni-V phase or a single-metal analog without accounting for these phase-specific properties results in measurably different performance outcomes across all known application domains, as quantified in the evidence below.

Quantitative Performance Differentiation Evidence for Nickel Vanadium (CAS 52935-32-7) Versus Closest Comparators


Propane Conversion Advantage of Nickel Vanadate over Copper-Nickel Vanadate in Oxidative Dehydrogenation

In a direct comparative study of propane oxidative dehydrogenation at 400 °C, nickel vanadate (synthesized via hydrothermal and coprecipitation methods and calcined at 600 °C) achieved a propane conversion of 10.6% with propene selectivity of 29.9%, whereas nickel-copper vanadate under identical reaction conditions achieved a propane conversion of only 1.9% with propene selectivity of 56.9% [1]. The nickel vanadate catalyst demonstrates a conversion rate approximately 5.6 times higher than the copper-containing analog, albeit with a trade-off in selectivity.

Catalysis Oxidative dehydrogenation Propane activation

Vanadium Loading Optimization in Bimetallic Ni-V Catalysts for CO Hydrogenation to Light Hydrocarbons

In a systematic study of γ-Al2O3 supported Ni-V catalysts with fixed 5 wt.% Ni content, the addition of 1 wt.% V produced the maximum total activity and C2-C4 hydrocarbon production compared to both 0.5 wt.% and 2 wt.% V loadings [1]. Further enhancement was achieved by incorporating 0.5 wt.% K into the 5 wt.% Ni-1 wt.% V formulation, which shifted product selectivity toward olefins by decreasing paraffinic hydrocarbon and CO2 production, with maximum selectivity for lower hydrocarbons observed at 548 K [1].

Syngas conversion Fischer-Tropsch C2-C4 hydrocarbons

Hydrogen Storage Capacity Improvement Through Ni Substitution in V-Ni Alloys Compared to Pure Vanadium

Pure vanadium can store hydrogen up to approximately 4 mass% as VH2 at room temperature, but only about half of this capacity is reversibly accessible due to the formation of stable hydride phases (VH0.5, VH) with extremely low equilibrium pressures [1]. Partial substitution with nickel to form V-Ni alloys addresses this reversibility limitation while maintaining useful capacity: a mechanochemically synthesized V85Ni15 alloy achieved a maximum hydrogen content of H/M ≈ 0.4 at p ≈ 45 bar without requiring high-temperature activation procedures, and the hydrogenation behavior differed measurably from the same composition produced by induction melting, suggesting synthesis-route-dependent performance [1]. In multi-phase BCC-Laves alloys with varying V/Ni content, pure BCC-structured alloys achieve storage capacities exceeding 3.5 wt% but suffer from poor electrochemical performance due to severe cracking and surface passivation [2].

Hydrogen storage Metal hydrides Solid-state hydrogen

Ni-V Bimetallic Catalyst Selectivity Advantage in Biomass Pyrolysis Deoxygenation over Single-Metal Catalysts

In catalytic steam pyrolysis of biomass conducted in a bubbling fluidized-bed reactor at 450 °C, silica-supported bimetallic Ni-V catalyst exhibited a distinct product selectivity profile compared to single-metal Ni/SiO2 and V/SiO2 catalysts [1]. Vanadia-containing catalysts demonstrated higher selectivity for the reduction of carboxylic acids and ketones, while Ni catalysts showed specific activity for aromatics formation [1]. The bimetallic Ni-V catalyst produced an increased aldehyde content, a result that supports the occurrence of selective deoxygenation via the Mars van Krevelen (MvK) redox mechanism unique to the bimetallic formulation [1].

Biomass pyrolysis Catalytic deoxygenation Bio-oil upgrading

Composition-Dependent Hydrogen Storage Capacity Differentiation Among Ni-V Phases in Alkaline Electrolysis

A systematic galvanostatic study of Ni-V alloy phases (Ni2V, NiV, and NiV3) in 1 M NaOH at temperatures ranging from 288 K to 333 K revealed phase-dependent hydrogen absorption capacities [1]. Following cathodic polarization at approximately −400 mV hydrogen overpotential, NiV3 stored hydrogen up to an atomic ratio of [H]/[M] ≤ 0.3, whereas the hydrogen absorption measured in Ni2V and NiV phases was substantially smaller under identical conditions [1]. This phase-specific hydrogen absorption behavior demonstrates that vanadium-rich Ni-V compositions (such as NiV3 and the related Ni2V3) exhibit superior hydrogen storage capacity relative to nickel-rich phases in electrochemical environments.

Water electrolysis Hydrogen evolution Electrocatalysis

Validated Research and Industrial Application Scenarios for Nickel Vanadium (CAS 52935-32-7) Based on Quantitative Evidence


Oxidative Dehydrogenation of Propane to Propylene

Nickel vanadate catalysts calcined at 600 °C provide 5.6× higher propane conversion at 400 °C compared to copper-nickel vanadate formulations, achieving 10.6% conversion with 29.9% propene selectivity under oxidative dehydrogenation conditions [1]. This performance profile positions nickel vanadate as a candidate for industrial propane-to-propylene processes where conversion rate and reactor throughput are prioritized over per-pass selectivity optimization. The distinct activity difference from copper-containing vanadates indicates that Ni-V oxide catalysts occupy a unique position in the alkane activation landscape that cannot be replicated by substituting transition metals within the vanadate framework.

Syngas Conversion to Light Olefins and C2-C4 Hydrocarbons

Alumina-supported Ni-V catalysts with precisely controlled 5 wt.% Ni and 1 wt.% V loadings achieve maximum C2-C4 hydrocarbon production in CO hydrogenation, with further selectivity enhancement toward olefins achieved by adding 0.5 wt.% K promoter at 548 K [1]. This formulation optimization enables tailoring of product distributions for Fischer-Tropsch and syngas conversion applications. The non-monotonic relationship between vanadium loading and catalytic performance requires exact compositional control to achieve the reported activity maximum, underscoring the procurement importance of verified stoichiometry.

Hydrogen Storage Alloys for Metal Hydride Batteries and Solid-State Storage

V-Ni alloys synthesized by mechanochemical ball milling achieve H/M ≈ 0.4 hydrogen loading at 45 bar without high-temperature activation, addressing the reversibility limitations of pure vanadium (which irreversibly traps approximately 50% of its 4 mass% storage capacity) [1]. In BCC-Laves phase multi-component alloys, tuning V/Ni content from 44/18.5 to 28/34.5 enables systematic trade-offs between maximum storage capacity (exceeding 3.5 wt% in pure BCC alloys) and electrochemical performance/high-rate discharge capability [2]. This capacity-rate trade-off directly informs alloy selection for nickel-metal hydride battery electrodes versus stationary hydrogen storage applications.

Catalytic Steam Pyrolysis for Biomass-Derived Bio-Oil Deoxygenation

Silica-supported bimetallic Ni-V catalysts in fluidized-bed steam pyrolysis at 450 °C produce increased aldehyde content and enable selective deoxygenation via the Mars van Krevelen redox mechanism, a pathway not accessible to single-metal Ni/SiO2 or V/SiO2 catalysts [1]. The combination of vanadium's activity for carboxylic acid/ketone reduction with nickel's aromatics formation activity creates a unique bifunctional catalytic system suitable for upgrading pyrolysis vapors to higher-value oxygenated intermediates or fungible fuel blendstocks with reduced hydrogen consumption requirements.

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